molecular formula C11H7NOS B6375410 3-Hydroxy-5-(thiophen-2-yl)benzonitrile CAS No. 1261949-08-9

3-Hydroxy-5-(thiophen-2-yl)benzonitrile

Cat. No.: B6375410
CAS No.: 1261949-08-9
M. Wt: 201.25 g/mol
InChI Key: IOIOKJOOIVLWOC-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(thiophen-2-yl)benzonitrile is a chemical compound that features a benzene ring substituted with a hydroxyl group, a thiophene ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(thiophen-2-yl)benzonitrile can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(thiophen-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Formation of 3-oxo-5-(thiophen-2-yl)benzonitrile.

    Reduction: Formation of 3-hydroxy-5-(thiophen-2-yl)benzylamine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

3-Hydroxy-5-(thiophen-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(thiophen-2-yl)benzonitrile is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups may play a role in binding to these targets, influencing their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-thiophene carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    5-(Thiophen-2-yl)benzonitrile: Lacks the hydroxyl group.

    3-Hydroxybenzonitrile: Lacks the thiophene ring.

Uniqueness

3-Hydroxy-5-(thiophen-2-yl)benzonitrile is unique due to the presence of both a thiophene ring and a nitrile group on the benzene ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-hydroxy-5-thiophen-2-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c12-7-8-4-9(6-10(13)5-8)11-2-1-3-14-11/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIOKJOOIVLWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684604
Record name 3-Hydroxy-5-(thiophen-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-08-9
Record name 3-Hydroxy-5-(thiophen-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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